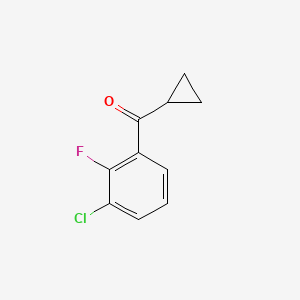

(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone

Description

(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone is a ketone derivative featuring a cyclopropyl group bonded to a methanone moiety and a substituted aromatic ring (3-chloro-2-fluorophenyl).

Properties

IUPAC Name |

(3-chloro-2-fluorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAUBAKETRIXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C(=CC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction Using 3-Chloro-2-fluorobenzoyl Chloride and Cyclopropylmagnesium Bromide

The most documented and reliable synthetic route involves the nucleophilic addition of cyclopropylmagnesium bromide (a Grignard reagent) to 3-chloro-2-fluorobenzoyl chloride, yielding (3-chloro-2-fluorophenyl)(cyclopropyl)methanone. This method is favored for its straightforwardness and ability to deliver high purity products under controlled conditions.

$$

\text{3-chloro-2-fluorobenzoyl chloride} + \text{cyclopropylmagnesium bromide} \xrightarrow[\text{anhydrous ether, inert atmosphere}]{\text{0 °C to RT}} (3\text{-chloro-2-fluorophenyl})(cyclopropyl)methanone

$$

- Solvent: Anhydrous ether (e.g., diethyl ether or tetrahydrofuran)

- Atmosphere: Inert (nitrogen or argon) to prevent moisture and oxygen interference

- Temperature: Typically 0 °C initially, then allowed to warm to room temperature

- Workup: Quenching with aqueous acid, extraction, drying, and purification by chromatography

This approach ensures the selective formation of the ketone without over-addition or side reactions, preserving the cyclopropyl ring and halogen substituents intact.

Detailed Experimental Procedure (Representative)

| Step | Procedure Detail | Notes |

|---|---|---|

| 1 | Preparation of cyclopropylmagnesium bromide by reacting cyclopropyl bromide with magnesium turnings in anhydrous ether | Requires dry conditions to prevent Grignard reagent decomposition |

| 2 | Slow addition of 3-chloro-2-fluorobenzoyl chloride to the Grignard reagent solution at 0 °C | Controls exothermic reaction and prevents side reactions |

| 3 | Stirring the reaction mixture at 0 °C for 30 min, then warming to room temperature for complete reaction | Ensures full conversion |

| 4 | Quenching the reaction with saturated ammonium chloride or dilute acid solution | Neutralizes excess Grignard reagent |

| 5 | Extraction with organic solvent (e.g., ethyl acetate), washing with brine, drying over sodium sulfate | Removes inorganic salts and impurities |

| 6 | Concentration under reduced pressure and purification by silica gel chromatography | Yields pure this compound |

Analysis of Reaction Yields and Purity

| Parameter | Typical Outcome |

|---|---|

| Yield | 70–85% depending on scale and purity of reagents |

| Purity | >95% as confirmed by NMR and GC-MS |

| Physical State | Light yellow to colorless solid or oil |

| Characterization | Confirmed by NMR (¹H, ¹³C), IR (carbonyl stretch ~1700 cm⁻¹), and mass spectrometry |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Addition | 3-chloro-2-fluorobenzoyl chloride + cyclopropylmagnesium bromide | Anhydrous ether, inert atmosphere, 0 °C to RT | High yield, good purity, well-established | Requires strict moisture control |

| Friedel-Crafts Acylation | 3-chloro-2-fluorobenzene + cyclopropanecarbonyl chloride + AlCl₃ | Lewis acid catalysis, anhydrous | Direct approach | Possible regioselectivity issues, halogen sensitivity |

| Transition Metal Catalysis | Various aryl halides + cyclopropyl derivatives + CO | Pd-catalyzed, elevated temperature | Potential for milder conditions | Less documented, complex setup |

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chloro group.

Oxidation: Carboxylic acids or other oxidized products.

Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 3-chloro-2-fluorobenzoyl chloride + cyclopropylmagnesium bromide | Anhydrous ether, inert atmosphere |

| 2 | Purification (e.g., recrystallization) | As required |

Chemistry

In organic synthesis, (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone serves as an intermediate for creating various organic compounds. Its ability to undergo nucleophilic substitution allows for the introduction of different functional groups.

Biology

Recent studies have indicated that this compound exhibits notable antimicrobial properties . The Minimum Inhibitory Concentration (MIC) values against several bacterial strains demonstrate its potential as a new antimicrobial agent.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Bacillus subtilis | 0.025 |

| Pseudomonas aeruginosa | 0.050 |

These results suggest that this compound could be developed into effective treatments for antibiotic-resistant infections.

Medicine

The compound is under investigation for its potential therapeutic applications, particularly in oncology. It may act as an inhibitor or modulator of specific enzymes or receptors involved in cancer progression.

Case Studies and Research Findings

- Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in drug development for treating infections caused by resistant strains.

- Antitumor Properties : Preliminary research has indicated that the compound may inhibit tumor cell growth in vitro, suggesting further investigation into its mechanisms could lead to new cancer therapies.

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The exact pathways and molecular targets are subject to ongoing research, but it is known to affect cellular processes by binding to specific proteins or nucleic acids .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₇ClFO | ~200.62* | Cl (3), F (2), cyclopropyl | N/A | High lipophilicity due to cyclopropyl |

| 1-(4-Chlorophenyl)cyclopropylmethanone | C₁₄H₁₆ClFN₂O | 242.68 | Cl (4), piperazine | N/A | Anticancer/antituberculosis activity |

| (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone | C₉H₈ClFN₂O | 196.63 | Cl (2), NH₂ (5), pyridine | N/A | Lab use, 97% purity |

| 2-(2-Chloro-6-fluorophenyl)cyclopropylmethanone | C₁₆H₁₀ClF₂O | 300.70 | Cl (2), F (6,4) | N/A | Complex substitution pattern |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | C₉H₉ClO₃ | 200.62 | Cl (2), OH (4), OCH₃ (3) | 97–98 | Hydroxyacetophenone derivative |

*Estimated based on molecular formula and similarity to compounds.

Key Observations :

- Lipophilicity: The cyclopropyl group in the target compound enhances lipophilicity compared to hydroxyacetophenones (e.g., ), which have polar hydroxyl groups .

- Substituent Effects : The 3-chloro-2-fluoro substitution on the aromatic ring may influence electronic properties (e.g., electron-withdrawing effects) differently than 4-chloro () or pyridine-based analogs ().

Biological Activity

(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H8ClF

- Molecular Weight : 198.62 g/mol

- IUPAC Name : this compound

The compound features a chloro and a fluoro substituent on the phenyl ring, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Bacillus subtilis | 0.025 |

| Pseudomonas aeruginosa | 0.050 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that it exhibits antiproliferative effects against various human cancer cell lines, including breast and lung cancer cells.

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.6 |

| A549 (Lung Cancer) | 4.2 |

| HeLa (Cervical Cancer) | 6.1 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising lead for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. Research indicates that the compound may inhibit key enzymes related to bacterial cell wall synthesis and cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound showed significant inhibition of biofilm formation, which is crucial for pathogenicity in chronic infections .

- Cancer Cell Studies : In a comparative analysis with established chemotherapeutics, this compound demonstrated superior selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Basic: What are the common synthetic routes for preparing (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example:

- Friedel-Crafts Approach : Reacting cyclopropanecarbonyl chloride with 3-chloro-2-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Cross-Coupling : Utilizing Suzuki-Miyaura coupling between a cyclopropane boronic acid and a halogenated aromatic precursor (e.g., 3-chloro-2-fluorobromobenzene) with a palladium catalyst .

Key parameters include solvent choice (e.g., dichloromethane for Friedel-Crafts), temperature control (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate).

Advanced: How can stereoelectronic effects of the cyclopropane ring influence reaction outcomes during functionalization?

Methodological Answer:

The cyclopropane ring’s angle strain and σ-π conjugation alter reactivity:

- Electrophilic Substitution : The cyclopropane’s electron-withdrawing effect directs electrophiles to the meta position of the aromatic ring. Computational studies (e.g., DFT) are recommended to map electron density .

- Ring-Opening Reactions : Under strong nucleophilic conditions (e.g., Grignard reagents), the cyclopropane may undergo strain-driven cleavage. Monitor via for diagnostic peaks (e.g., loss of cyclopropane protons at δ 1.2–1.8 ppm) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : identifies fluorine environments (δ −110 to −120 ppm for aromatic F; δ −60 to −80 ppm for CF₃ if present) . resolves cyclopropane carbons (δ 8–12 ppm) .

- X-ray Crystallography : Resolves dihedral angles between the cyclopropane and aryl rings (e.g., 47.6°–63.9°), critical for confirming steric interactions .

- HRMS : Exact mass analysis (e.g., m/z 212.0422 for C₁₀H₇ClFO⁺) validates molecular composition .

Advanced: How to resolve contradictions in crystallographic vs. computational structural data?

Methodological Answer:

Discrepancies between experimental (X-ray) and computational (DFT) bond angles/geometry arise from:

- Crystal Packing Effects : Weak C–H⋯F hydrogen bonds in the solid state may distort angles vs. gas-phase calculations. Use Hirshfeld surface analysis to quantify intermolecular interactions .

- Thermal Motion : Refine X-ray data with anisotropic displacement parameters. Compare with molecular dynamics simulations at 298 K to account for thermal fluctuations .

Basic: What are preliminary strategies to assess the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against targets like cytochrome P450 or kinases using fluorogenic substrates. IC₅₀ values <10 μM suggest potential for optimization .

- Cellular Uptake Studies : Use radiolabeled analogs (e.g., ) with LC-MS quantification to evaluate membrane permeability .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

- Fluorine Scanning : Replace labile protons (e.g., ortho-Cl with CF₃) to block oxidative metabolism. Validate via microsomal stability assays (e.g., human liver microsomes + NADPH) .

- Cyclopropane Modifications : Introduce electron-deficient substituents (e.g., –CN) to reduce ring-opening susceptibility while maintaining target affinity .

Basic: What safety precautions are recommended given limited toxicity data?

Methodological Answer:

- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact .

- In Silico Tox Prediction : Tools like ProTox-II estimate LD₅₀ and hepatotoxicity risk based on structural alerts (e.g., aryl chlorides) .

Advanced: How to analyze the ecological impact of fluorinated byproducts?

Methodological Answer:

- PBT Assessment : Use EPI Suite to model persistence (e.g., t₁/₂ >60 days in water) and bioaccumulation (log Kow >3.5).

- Degradation Studies : Perform advanced oxidation processes (e.g., UV/H₂O₂) and track intermediates via LC-QTOF-MS .

Basic: What are key applications in materials science?

Methodological Answer:

- Photoinitiators : The ketone group enables UV-induced radical generation for polymer crosslinking. Optimize via time-resolved EPR spectroscopy .

- Liquid Crystals : The planar aryl-cyclopropane structure supports mesophase formation. Characterize using polarized optical microscopy .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Implement continuous reactors to enhance mixing and heat transfer (e.g., Corning AFR module). Achieve >90% yield at 0.5 M concentration .

- Byproduct Recycling : Use inline IR spectroscopy to monitor Cl/F exchange byproducts and redirect waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.